3,6,7-Trimethylquinoxaline-2-carboxylic acid benzyl ester
Overview
Description
3,6,7-Trimethylquinoxaline-2-carboxylic acid benzyl ester is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with three methyl groups and a benzyl ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylquinoxaline-2-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Esterification: The carboxylic acid group at the 2-position is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethylquinoxaline-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to 3,6,7-Trimethylquinoxaline-2-carboxylic acid benzyl alcohol.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the quinoxaline ring.
Scientific Research Applications
3,6,7-Trimethylquinoxaline-2-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,7-Trimethylquinoxaline-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The presence of methyl groups and the benzyl ester moiety can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
3-Methylquinoxaline: A derivative with a single methyl group.
6,7-Dimethylquinoxaline: A derivative with two methyl groups.
Uniqueness
3,6,7-Trimethylquinoxaline-2-carboxylic acid benzyl ester is unique due to its specific substitution pattern and the presence of the benzyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl 3,6,7-trimethylquinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-16-17(10-13(12)2)21-18(14(3)20-16)19(22)23-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTSMYLWFGCSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)C(=O)OCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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